molecular formula C20H21ClN2O3 B2541883 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 950464-07-0

2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2541883
CAS No.: 950464-07-0
M. Wt: 372.85
InChI Key: LKRCFAPULROJTP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and oncology. It belongs to a class of tetrahydroquinoline derivatives that have demonstrated significant biological potential. Compounds featuring the tetrahydroquinolin-2-one scaffold bearing acetamide side chains have been extensively studied for their potent antiproliferative activities . For instance, closely related molecules have shown promising results against a panel of human cancer cell lines, including nasopharyngeal (NPC-TW01), lung carcinoma, and hepatoma cells, with certain analogs exhibiting high potency and specificity . The mechanism of action for this class of compounds is under investigation but may involve the alteration of cell division and the induction of cell cycle arrest, such as the accumulation of cells in the S phase, leading to the inhibition of cancer cell proliferation . The structure of this reagent combines a 1-propyl-tetrahydroquinolin-2-one core with a (4-chlorophenoxy)acetamide group. This specific architecture is significant, as research indicates that the presence of a halogenated phenyl ring and an acetamide linkage on the quinolinone nucleus is often associated with enhanced biological activity . This makes it a valuable candidate for researchers exploring new small-molecule inhibitors, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-2-11-23-18-9-6-16(12-14(18)3-10-20(23)25)22-19(24)13-26-17-7-4-15(21)5-8-17/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRCFAPULROJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate leaving group on the tetrahydroquinoline core.

    Acetamide Formation: The final step involves the acylation of the amine group on the tetrahydroquinoline core with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. This reaction typically produces acetic acid and the corresponding amine derivative.

Reaction TypeConditionsProductsReference
Acidic HydrolysisHCl (6M), reflux, 12 hr4-Chlorophenoxyacetic acid + 6-amino-1-propyl-3,4-dihydroquinolin-2(1H)-one
Alkaline HydrolysisNaOH (2M), 80°C, 6 hrSodium 4-chlorophenoxyacetate + free amine derivative

Key Observations :

  • The reaction rate depends on steric hindrance around the acetamide group.

  • Substituted tetrahydroquinolines exhibit slower hydrolysis compared to simpler amines due to electron-withdrawing effects from the carbonyl group.

Oxidation Reactions

The tetrahydroquinoline ring system is susceptible to oxidation, particularly at the 2-oxo position and the propyl side chain.

Reaction SiteOxidizing AgentProductsReference
TetrahydroquinolineKMnO₄ (aq), acidicQuinoline-2,6-dione derivative with propanoic acid side chain
Propyl Side ChainCrO₃/H₂SO₄ (Jones reagent)Oxidation to propanoyl group (-COCH₂CH₃)

Experimental Data :

  • Oxidation of the tetrahydroquinoline core with KMnO₄ yields a 78% conversion to the dione derivative .

  • Propyl chain oxidation shows regioselectivity, favoring terminal oxidation over internal positions.

Nucleophilic Substitution

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

ReagentConditionsProductsReference
NH₃ (liq.)Cu catalyst, 150°C4-Aminophenoxyacetamide derivative
NaOMeDMF, 120°C4-Methoxyphenoxyacetamide

Mechanistic Insights :

  • The electron-withdrawing chlorine atom activates the para position for substitution.

  • Reaction yields for NAS range from 45-62%, with competing side reactions observed at higher temperatures .

Reductive Amination

The secondary amine in the tetrahydroquinoline core can undergo reductive amination with aldehydes:

AldehydeReducing AgentProductsYield
FormaldehydeNaBH₃CN, MeOHN-methylated derivative68%
BenzaldehydeH₂ (1 atm), Pd/CN-benzyl derivative53%

Limitations :

  • Steric hindrance from the propyl group reduces reactivity at the amine site .

Cyclization Reactions

Under acidic conditions, the molecule undergoes intramolecular cyclization:

ConditionsProductDriving ForceReference
H₂SO₄ (conc.), ΔTetracyclic quinazolinone derivativeFormation of six-membered ring

Structural Analysis :

  • Cyclization occurs between the acetamide oxygen and the tetrahydroquinoline carbonyl group.

Photochemical Reactions

The chlorophenoxy group exhibits UV-induced reactivity:

Light SourceSolventProductsApplication
UV-A (365 nm)AcetonitrileRadical coupling productsPolymer crosslinking studies

Quantum Yield :

  • Measured at Φ = 0.12 ± 0.03 for photodegradation in aqueous solutions .

Metal-Catalyzed Coupling

The aryl chloride participates in cross-coupling reactions:

Reaction TypeCatalystProductsYield
Suzuki-MiyauraPd(PPh₃)₄Biarylphenoxyacetamide derivatives74%
Buchwald-HartwigPd₂(dba)₃Aminophenoxyacetamide analogs61%

Optimized Conditions :

  • Suzuki coupling requires anhydrous DME and elevated temperatures (80°C) .

Critical Analysis of Reactivity Trends

  • Electronic Effects :

    • The electron-deficient chlorophenoxy ring directs electrophilic attacks to the meta position relative to oxygen .

    • The tetrahydroquinoline carbonyl group deactivates the aromatic ring toward Friedel-Crafts alkylation .

  • Steric Effects :

    • Bulkiness of the tetrahydroquinoline-propyl group limits accessibility to the acetamide nitrogen.

  • Solvent Dependence :

    • Polar aprotic solvents (e.g., DMF) accelerate NAS but promote side reactions in redox processes .

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, which can be categorized into several key areas:

Anticancer Potential

Several studies have explored the anticancer properties of 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. It has been shown to induce apoptosis in various cancer cell lines. For example:

  • Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with IC50_{50} values indicating effective cytotoxicity at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens.

  • Research Findings : Preliminary tests indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that play crucial roles in disease mechanisms.

  • Example : Studies have suggested that it may inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

  • Lead Compound for Anticancer Drugs : Its structural features can be modified to enhance potency and selectivity against cancer cells.
  • Potential Antibiotic Development : Given its antimicrobial activity, further modifications could yield new antibiotics effective against resistant strains.

Data Table: Summary of Biological Activities

Biological ActivityTested Organisms/CellsObserved EffectsReference
AnticancerMCF-7 (Breast Cancer)Induced apoptosis; IC50_{50} values < 10 µM
AntimicrobialStaphylococcus aureus, Escherichia coliSignificant inhibition at MIC values < 256 µg/mL
Enzyme InhibitionAcetylcholinesteraseInhibition observed; potential relevance to neurodegeneration

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Target Compound vs. 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()

  • Structural Similarities: Both compounds share a tetrahydroquinolin-2-one core and an acetamide group.
  • Key Differences: The target compound features a 4-chlorophenoxy group and a 1-propyl substituent on the tetrahydroquinolin ring, whereas the analog in has a chloroacetamide (-CO-NH-CH2-Cl) and a methyl group at the 6-position. Functional Implications: The 4-chlorophenoxy group may enhance lipophilicity and π-π stacking interactions with biological targets compared to the simpler chloroacetamide. The 1-propyl substituent could improve metabolic stability relative to the methyl group .

Target Compound vs. 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a, )

  • Core Scaffold: The target’s tetrahydroquinolin-2-one contrasts with the diphenylquinoxaline in 4a, which is fused with a pyrimidinylthio group.
  • The target’s tetrahydroquinolin core, with its saturated ring, may confer conformational flexibility, aiding in binding to helical domains or allosteric sites .

Pharmacological and Industrial Relevance

  • ATF4 Inhibitors (): A patent describes 4-chlorophenoxy-containing azetidine derivatives as ATF4 inhibitors for cancer therapy.
  • Synthetic Intermediates (): The chloroacetamide analog serves as a precursor for further derivatization. The target compound’s propyl and chlorophenoxy groups could make it a versatile intermediate for generating libraries of bioactive molecules .

Biological Activity

2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 950464-07-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C20_{20}H21_{21}ClN2_2O3_3, with a molecular weight of 372.8 g/mol. Its structure features a chlorophenoxy group and a tetrahydroquinoline moiety, which contribute to its biological activity.

PropertyValue
CAS Number950464-07-0
Molecular FormulaC20_{20}H21_{21}ClN2_2O3_3
Molecular Weight372.8 g/mol

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of protein synthesis .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of apoptosis-related proteins .

Case Study Example:
A study conducted on a specific cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency at concentrations as low as 10 µM .

The proposed mechanism of action for this compound involves the following pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Modulation of Signaling Pathways : It is believed to affect signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival .
  • Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptotic pathways .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • In Vitro Studies : Cell culture experiments have shown that the compound reduces proliferation rates in several cancer types and exhibits selective toxicity towards malignant cells compared to normal cells .
  • In Vivo Studies : Animal model studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of the compound in tumor-bearing mice. Early results indicate promising antitumor activity with manageable toxicity profiles .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling the tetrahydroquinolin-6-amine core with a 4-chlorophenoxy acetyl chloride derivative. Key steps include:

  • Acylation : React the amine group with activated acylating agents (e.g., acetyl chloride) in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃) to promote nucleophilic substitution .
  • Purification : Use gradient silica gel thin-layer chromatography (TLC) with methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to isolate pure product .
  • Yield Optimization : Sequential addition of reagents (e.g., doubling Na₂CO₃ and acetyl chloride after 3 hours) improves conversion rates .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • 1H/13C NMR : Analyze in CDCl₃ at 300 MHz to confirm proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, methyl groups at δ 1.21–1.50 ppm) and carbon backbone (e.g., carbonyl carbons at δ 168–170 ppm) .
  • Mass Spectrometry : Employ ESI/APCI(+) modes to detect molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺ at m/z 369) .
  • HPLC/LC-MS : Verify purity (>95%) and monitor degradation products using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in:

  • Assay Conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times to ensure reproducibility .
  • Compound Purity : Validate purity via HPLC and HRMS to exclude batch-specific impurities .
  • Solvent Effects : Use consistent solvents (e.g., DMSO at 5 mg/mL with warming) to avoid solubility artifacts .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and negative controls (vehicle-only) to normalize results .

Advanced: What crystallographic approaches are suitable for resolving the 3D structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of ethyl acetate or ethanol solutions. Use SHELXTL (Bruker AXS) or SHELXL for refinement .
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Twinned Data Handling : Apply SHELXD/SHELXE pipelines for high-throughput phasing of challenging datasets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-chlorophenoxy or tetrahydroquinolin positions to assess steric/electronic effects .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PERK kinase for ISRIB analogs) to predict binding modes .
  • Metabolic Stability : Test microsomal stability (e.g., rat liver microsomes) and cytochrome P450 inhibition to prioritize derivatives with improved pharmacokinetics .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction : Partition between CH₂Cl₂ and dilute HCl to remove unreacted amines .
  • Recrystallization : Use ethyl acetate/petroleum ether (1:2) for high-purity crystals .
  • Column Chromatography : Employ silica gel with gradient elution (CH₂Cl₂ → 8% MeOH in CH₂Cl₂) for complex mixtures .

Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Target Engagement Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., sodium channels for analgesic studies) .
  • Gene Knockdown : Apply siRNA targeting candidate pathways (e.g., PERK for ISRIB analogs) to confirm functional dependency .
  • Metabolomic Profiling : Perform LC-MS/MS analysis to track downstream metabolite changes post-treatment .

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